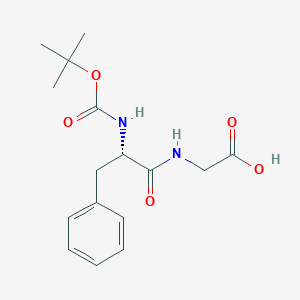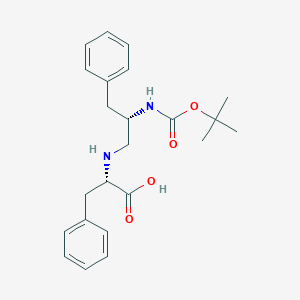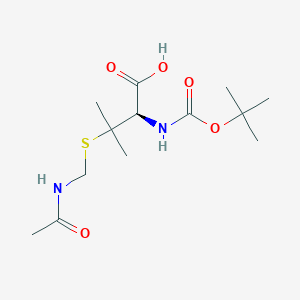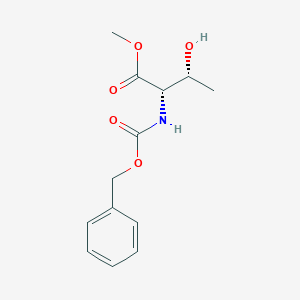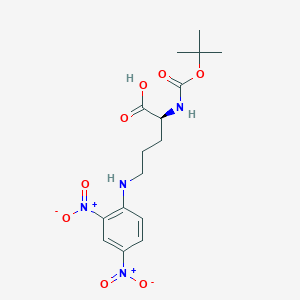
Boc-lys(Z)-onp
Overview
Description
Boc-Lys(Z)-OH, also known as Nε-Z-Nα-Boc-L-lysine, is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make peptides containing Nepsilon protected lysyl side chains .
Synthesis Analysis
Boc-Lys(Z)-onp is used in the synthesis of dipeptides. A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular structure of Boc-Lys(Z)-onp is represented by the formula C19H28N2O6 .Chemical Reactions Analysis
Boc-Lys(Z)-onp is used in peptide synthesis. It is involved in reactions that require the removal of the acetyl group and then the unacetylated lysine group .Physical And Chemical Properties Analysis
Boc-Lys(Z)-onp has a molar mass of 380.44 g/mol . More detailed physical and chemical properties can be found in databases like PubChem .Scientific Research Applications
Genome Editing : Suzuki et al. (2018) developed a heritable Cas9-mediated mammalian genome editing system acutely controlled by Lys(Boc) (BOC). This system allows for stringent regulation of genome editing, particularly in contexts where environmental compatibility is crucial, such as clinical therapeutic genome editing in situ or gene drives. This represents a significant advancement in gene editing technology and its potential applications (Suzuki et al., 2018).
Peptide Synthesis : Wiejak et al. (1999) discussed the synthesis of orthogonally protected diurethane derivatives of lysine, such as ZLys(Boc), which are valuable in peptide synthesis for the industrial production of peptide drugs. This study underscores the importance of such derivatives in facilitating the production of complex peptides (Wiejak et al., 1999).
Enzyme Catalysis : Qin et al. (2014) explored the protease-catalyzed oligomerization of Ne-protected l-lys monomers, including tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups. This research highlights the impact of Nε-protecting groups on the enzymatic oligomerization of lysine, which is vital in understanding enzyme kinetics and the synthesis of oligopeptides (Qin et al., 2014).
Histone Deacetylases Study : Heltweg et al. (2003) introduced Z-MAL, a modified version of Boc(Ac)Lys-AMC, as a nonradioactive substrate for histone deacetylases of classes I, II, and the newly discovered sirtuins (class III). This development is significant for inhibitor screening in the study of histone deacetylases, a class of enzymes critical in transcription regulation and potential targets for anticancer drugs (Heltweg et al., 2003).
Protein Conjugation : Van de Vijver et al. (2010) introduced the use of a thiaproline-modified lysine side-chain [Lys(Thz)], compatible with Boc/Bzl solid phase peptide synthesis, for late-stage, site-selective modification of chemically synthesized proteins. This technique is significant for modifying proteins in a controlled and precise manner, especially for internally disulfide bonded proteins (Van de Vijver et al., 2010).
Mechanism of Action
Target of Action
Boc-Lys(Z)-ONP, also known as N-α-t.-Boc-N-ε-benzyloxycarbonyl-L-lysine , is primarily used in solid-phase peptide synthesis (SPPS) to make peptides containing Nepsilon protected lysyl side chains . Its primary targets are the enzymes involved in peptide synthesis and modification.
Biochemical Pathways
The compound plays a role in the biochemical pathway of peptide synthesis. It is used to construct peptides with specific sequences, which can then participate in various biological processes. For example, it has been used in the assay of Histone Deacetylase (HDAC) enzymatic activities . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones .
Action Environment
The action of Boc-Lys(Z)-ONP is influenced by various environmental factors. These include the pH, temperature, and solvent conditions of the reaction it is used in. For instance, it is recommended to store the compound below +30°C to maintain its stability and efficacy. The compound is soluble in DMF , which is often used as a solvent in peptide synthesis.
Future Directions
properties
IUPAC Name |
(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O8/c1-25(2,3)36-24(31)27-21(22(29)35-20-14-12-19(13-15-20)28(32)33)11-7-8-16-26-23(30)34-17-18-9-5-4-6-10-18/h4-6,9-10,12-15,21H,7-8,11,16-17H2,1-3H3,(H,26,30)(H,27,31)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHFJIODNQYXRK-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-lys(Z)-onp | |
CAS RN |
2389-46-0 | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine 4-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2389-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NALPHA-TERT-BUTOXYCARBONYL-NEPSILON-CARBOBENZYLOXY-L-LYSINE 4-NITROPHENYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



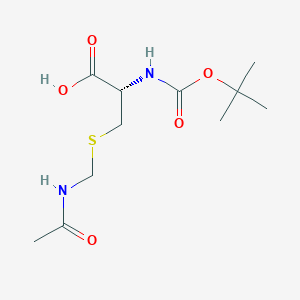


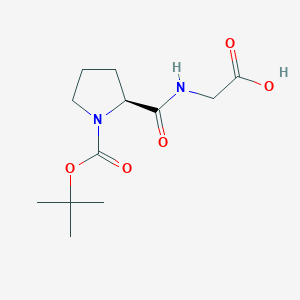
![3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B558093.png)

